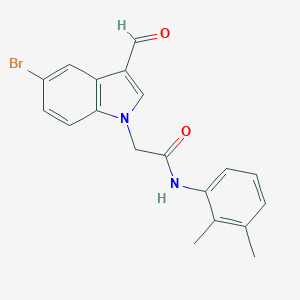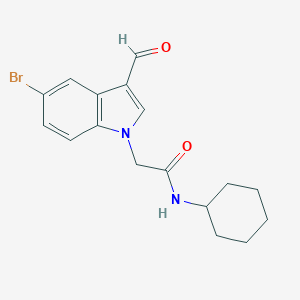![molecular formula C25H21Cl2IN4O6 B297512 2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B297512.png)
2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide, commonly known as Compound X, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of Compound X involves the inhibition of the Akt/mTOR signaling pathway, which is responsible for cell growth and survival. By inhibiting this pathway, Compound X induces apoptosis in cancer cells, leading to their death. Additionally, Compound X has been found to inhibit the NF-κB signaling pathway, which is responsible for inflammation and immune response.
Biochemical and Physiological Effects:
Compound X has been found to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the process of programmed cell death. It has also been found to inhibit the expression of various anti-apoptotic proteins, including Bcl-2 and Bcl-xL, leading to the death of cancer cells. Additionally, Compound X has been found to inhibit the production of reactive oxygen species (ROS), which are responsible for oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound X has several advantages and limitations for lab experiments. One of the main advantages is its potent anticancer activity against various types of cancer cells. Additionally, it has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the main limitations is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of Compound X. One potential direction is the development of more efficient synthesis methods to improve its solubility and bioavailability. Additionally, further studies are needed to investigate its potential applications in the treatment of inflammatory diseases. Finally, more research is needed to investigate its potential synergistic effects with other anticancer drugs.
In conclusion, Compound X is a chemical compound that has been extensively studied for its potential applications in scientific research. It has potent anticancer activity against various types of cancer cells, anti-inflammatory and antioxidant properties, and inhibits the Akt/mTOR and NF-κB signaling pathways. While it has several advantages and limitations for lab experiments, there are several future directions for its study, including the development of more efficient synthesis methods and investigation of its potential applications in the treatment of inflammatory diseases.
Métodos De Síntesis
Compound X can be synthesized through a multistep process involving the reaction of various chemicals. The first step involves the reaction of 3,5-dichloroaniline with ethyl 2-oxoacetate to form 2-(3,5-dichloroanilino)-2-oxoethyl acetate. The second step involves the reaction of 2-(3,5-dichloroanilino)-2-oxoethyl acetate with 3-methoxyaniline to form 2-(3,5-dichloroanilino)-2-oxoethyl 3-methoxyanilide. The final step involves the reaction of 2-(3,5-dichloroanilino)-2-oxoethyl 3-methoxyanilide with 3-iodo-5-methoxybenzaldehyde to form Compound X.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential applications in scientific research. It has been found to have potent anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Nombre del producto |
2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide |
|---|---|
Fórmula molecular |
C25H21Cl2IN4O6 |
Peso molecular |
671.3 g/mol |
Nombre IUPAC |
N//'-[(E)-[4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxyphenyl]methylideneamino]-N-(3-methoxyphenyl)oxamide |
InChI |
InChI=1S/C25H21Cl2IN4O6/c1-36-19-5-3-4-17(11-19)31-24(34)25(35)32-29-12-14-6-20(28)23(21(7-14)37-2)38-13-22(33)30-18-9-15(26)8-16(27)10-18/h3-12H,13H2,1-2H3,(H,30,33)(H,31,34)(H,32,35)/b29-12+ |
Clave InChI |
JSXHKCNFSBTNNW-XKJRVUDJSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C(=C2)I)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl)OC |
SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC(=C(C(=C2)I)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl)OC |
SMILES canónico |
COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC(=C(C(=C2)I)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-bromobenzoyl)-3-[(4-methylpiperidin-1-yl)carbothioyl]-1H-indole](/img/structure/B297430.png)
amino]-N-cycloheptylacetamide](/img/structure/B297431.png)

![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B297435.png)

![5-bromo-1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297437.png)
![5-bromo-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297438.png)
![N-(1,3-benzodioxol-5-yl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297439.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B297440.png)
![2-{[3-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B297444.png)
![1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297445.png)


